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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzaldehyde

CAS No.: 31680-07-6

Cat. No.: B1271188

Get Quote

This document provides an in-depth technical analysis of the spectral data for 4-Methyl-3-
nitrobenzaldehyde (CAS: 31680-07-6), a key intermediate in the synthesis of pharmaceuticals

and dyes.[1] As researchers and drug development professionals, the unambiguous structural

confirmation and purity assessment of such reagents are paramount. This guide is structured to

provide not just raw data, but a field-proven interpretation of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental

principles of chemical structure and spectroscopy.

The molecular integrity of starting materials is the foundation of reliable and reproducible

synthesis. The methodologies and interpretations presented herein are designed to serve as a

self-validating system for the characterization of 4-Methyl-3-nitrobenzaldehyde, ensuring the

highest degree of scientific integrity in your research endeavors.
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Property Value Source

CAS Number 31680-07-6 [1]

Molecular Formula C₈H₇NO₃ [1]

Molecular Weight 165.15 g/mol [1]

Appearance Off-white to yellow solid [2]

Melting Point 46-49 °C [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

The analysis of ¹H and ¹³C NMR spectra allows for a complete mapping of the carbon-hydrogen

framework. The interpretation for 4-Methyl-3-nitrobenzaldehyde is based on established

principles of substituent effects on chemical shifts, drawing parallels from structurally similar

compounds.[3][4]

Molecular Structure for NMR Reference
To facilitate a clear discussion, the atoms of 4-Methyl-3-nitrobenzaldehyde are numbered as

shown below. This numbering scheme will be used throughout the NMR analysis.

Caption: Numbering scheme for 4-Methyl-3-nitrobenzaldehyde.

¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to show four distinct signals corresponding to the

aldehyde, three aromatic protons, and the methyl group protons. The chemical shifts are

heavily influenced by the electronic nature of the substituents. The aldehyde (-CHO) and nitro

(-NO₂) groups are strongly electron-withdrawing, deshielding nearby protons (shifting them

downfield), while the methyl (-CH₃) group is weakly electron-donating.

Predicted ¹H NMR Data
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Proton
Predicted δ
(ppm)

Multiplicity
Coupling
Constant
(J)

Integration Rationale

H7 (-CHO) ~10.1 Singlet (s) N/A 1H

Aldehyde

protons are

highly

deshielded

and typically

appear >10

ppm.[3]

H2 ~8.4

Singlet (s) or

narrow

Doublet (d)

~2 Hz 1H

Positioned

ortho to both

the -CHO and

-NO₂ groups,

resulting in

strong

deshielding.

H6 ~8.1 Doublet (d) ~8 Hz 1H

Ortho to the -

CHO group

and meta to

the -NO₂

group.

Coupled to

H5.

H5 ~7.6 Doublet (d) ~8 Hz 1H

Ortho to the -

CH₃ group

and meta to

the -CHO

group.

Coupled to

H6.

H8 (-CH₃) ~2.7 Singlet (s) N/A 3H Methyl

protons on an

aromatic ring
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appear in this

region.

¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique

carbon atom in the molecule. The chemical shifts are dictated by hybridization and the

electronic environment.

Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) Rationale

C7 (CHO) ~191

Carbonyl carbons of aromatic

aldehydes are significantly

downfield.[5]

C3 (C-NO₂) ~150

The carbon directly attached to

the electron-withdrawing nitro

group is strongly deshielded.

C4 (C-CH₃) ~145
Aromatic carbon attached to

the methyl group.

C1 (C-CHO) ~137
Quaternary carbon attached to

the aldehyde group.

C6 ~135 Aromatic CH carbon.

C2 ~128 Aromatic CH carbon.

C5 ~125

Aromatic CH carbon, shielded

slightly by the adjacent methyl

group.

C8 (CH₃) ~21
Alkyl carbons are highly

shielded and appear upfield.[6]
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IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The spectrum of 4-Methyl-3-nitrobenzaldehyde is dominated by strong absorptions

corresponding to the aldehyde and nitro groups. The assignments below are based on a

detailed study of the compound's vibrational spectra.[7]

Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3080 Medium Aromatic C-H Stretch Ar-H

~2860, ~2760 Medium-Weak
Aldehyde C-H Stretch

(Fermi doublet)
R-CHO

~1705 Strong Carbonyl C=O Stretch Ar-CHO

~1610, ~1580 Medium Aromatic C=C Stretch Ar C=C

~1535 Strong
Asymmetric NO₂

Stretch
Ar-NO₂

~1350 Strong
Symmetric NO₂

Stretch
Ar-NO₂

1160-1215 Medium C-H In-plane Bending Ar-H

800-950 Medium-Strong
C-H Out-of-plane

Bending
Ar-H

The presence of strong, sharp peaks around 1705 cm⁻¹ (C=O), 1535 cm⁻¹ (asymmetric NO₂),

and 1350 cm⁻¹ (symmetric NO₂) provides definitive evidence for the core structure of 4-Methyl-
3-nitrobenzaldehyde.[7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the

molecular weight of the compound from the molecular ion peak (M⁺) and structural information

from the fragmentation pattern.
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Predicted Mass Spectrometry Data

m/z
Proposed
Fragment

Formula Rationale

165 [M]⁺ [C₈H₇NO₃]⁺ Molecular Ion Peak[8]

164 [M-H]⁺ [C₈H₆NO₃]⁺

Loss of the aldehydic

hydrogen, a common

fragmentation for

aldehydes.

136 [M-CHO]⁺ [C₇H₆NO₂]⁺
Loss of the formyl

radical.

119 [M-NO₂]⁺ [C₈H₇O]⁺

Loss of the nitro

group, a characteristic

fragmentation.

91 [C₇H₇]⁺ [C₇H₇]⁺

Tropylium ion, a

common fragment

from toluene

derivatives.

The observation of the molecular ion at m/z 165 is the primary confirmation of the compound's

identity. The subsequent fragmentation pattern, particularly the losses of H, CHO, and NO₂,

serves as a secondary validation of the assigned structure, consistent with fragmentation

patterns of similar aromatic nitroaldehydes.[9][10]

Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized

protocols are recommended.

Overall Spectroscopic Workflow
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 4-甲基-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

2. 4-メチル-3-ニトロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

3. nmr.oxinst.com [nmr.oxinst.com]

4. rsc.org [rsc.org]

5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6. chem.libretexts.org [chem.libretexts.org]

7. researchgate.net [researchgate.net]

8. 3-Nitro-4-methylbenzaldehyde [webbook.nist.gov]

9. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methyl-3-
nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271188/docs#a-comprehensive-spectroscopic-
guide-to-4-methyl-3-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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